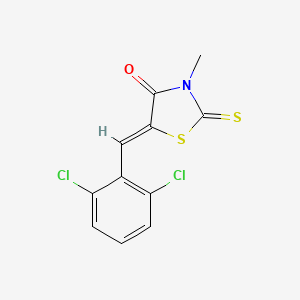![molecular formula C20H17FO3 B4959380 3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBL-03G and is a derivative of the cannabinoid compound, CBD (cannabidiol). FBL-03G has been found to exhibit potent anticancer properties and has been identified as a potential candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of FBL-03G is not fully understood. However, it is believed to act on the endocannabinoid system (ECS) which plays a crucial role in various physiological processes including pain, inflammation, and cancer. FBL-03G has been shown to activate the CB2 receptor which is predominantly expressed in immune cells and has been implicated in the regulation of cancer cell growth and apoptosis.
Biochemical and Physiological Effects:
FBL-03G has been shown to induce apoptosis in cancer cells through the activation of the CB2 receptor. It has also been found to inhibit cancer cell proliferation and migration. In addition, FBL-03G has been shown to have anti-inflammatory properties and has been found to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBL-03G has several advantages for lab experiments. It is a potent anticancer agent and has been shown to exhibit activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, FBL-03G has some limitations. It is a relatively new compound and its safety and toxicity profile are not fully understood. Further studies are required to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of FBL-03G. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its safety and toxicity profile in animal models. Furthermore, the development of novel delivery systems for FBL-03G could enhance its therapeutic potential. Finally, the exploration of FBL-03G's potential applications in other fields such as pain management and inflammation could lead to new therapeutic approaches.
Métodos De Síntesis
The synthesis of FBL-03G involves the reaction of CBD with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and the product is purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
FBL-03G has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxic effects against various cancer cell lines including breast cancer, prostate cancer, and glioblastoma. FBL-03G has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c21-14-5-3-4-13(10-14)12-23-15-8-9-17-16-6-1-2-7-18(16)20(22)24-19(17)11-15/h3-5,8-11H,1-2,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEROFKKHLTFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)
![1-[2-(allyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4959313.png)

![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4959330.png)


![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
